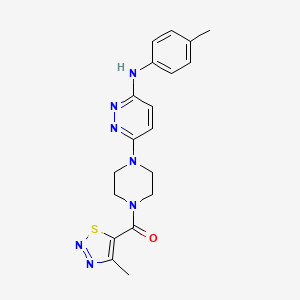

(4-Methyl-1,2,3-thiadiazol-5-yl)(4-(6-(p-tolylamino)pyridazin-3-yl)piperazin-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(4-Methyl-1,2,3-thiadiazol-5-yl)(4-(6-(p-tolylamino)pyridazin-3-yl)piperazin-1-yl)methanone is a complex organic compound featuring a thiadiazole ring, a pyridazine ring, and a piperazine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methyl-1,2,3-thiadiazol-5-yl)(4-(6-(p-tolylamino)pyridazin-3-yl)piperazin-1-yl)methanone typically involves multi-step reactions. One common method involves the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of triethylamine . The reaction conditions often include boiling ethanol as the solvent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields and purity, possibly through continuous flow chemistry or other scalable techniques.

Análisis De Reacciones Químicas

Types of Reactions

(4-Methyl-1,2,3-thiadiazol-5-yl)(4-(6-(p-tolylamino)pyridazin-3-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazonoyl halides, methyl hydrazinecarbodithioate, and triethylamine . The conditions often involve boiling ethanol as the solvent .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with hydrazonoyl halides can produce various thiadiazole derivatives .

Aplicaciones Científicas De Investigación

The compound (4-Methyl-1,2,3-thiadiazol-5-yl)(4-(6-(p-tolylamino)pyridazin-3-yl)piperazin-1-yl)methanone is a novel chemical entity with significant potential across various scientific research applications. This article delves into its synthesis, properties, and diverse applications in medicinal chemistry, agriculture, and materials science.

Synthesis Overview

- Starting Materials : Key starting materials include 4-methyl-1,2,3-thiadiazole and p-tolylamino-pyridazine derivatives.

- Reagents : Common reagents include bases (like potassium carbonate) and coupling agents (such as EDC or DCC).

- Conditions : Reactions are often conducted under inert atmospheres (nitrogen or argon) to avoid moisture and oxidation.

Antimicrobial Activity

Research indicates that compounds containing thiadiazole moieties exhibit notable antimicrobial properties. Studies have shown that derivatives of thiadiazoles can inhibit the growth of various bacterial strains, including resistant strains of Staphylococcus aureus. The mechanism is thought to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

The compound's structural features suggest potential as an anticancer agent. Preliminary studies have demonstrated that similar compounds can induce apoptosis in cancer cells through the activation of caspase pathways. The presence of the piperazine ring enhances bioavailability and selectivity towards cancerous tissues.

Neuroprotective Effects

Recent investigations have highlighted the neuroprotective potential of thiadiazole derivatives. In vitro studies suggest that these compounds may protect neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases like Alzheimer's.

Pesticidal Activity

Thiadiazole derivatives have been explored for their pesticidal properties. The compound shows promise as a fungicide due to its ability to inhibit fungal growth by disrupting cellular respiration processes in pathogens affecting crops.

Plant Growth Regulation

There is emerging evidence that certain thiadiazole compounds can act as plant growth regulators (PGRs). They may enhance root development and increase resistance to environmental stressors, thus improving crop yield.

Polymer Chemistry

The incorporation of thiadiazole units into polymer matrices has been studied for enhancing thermal stability and mechanical properties. Polymers modified with thiadiazole structures exhibit improved resistance to heat and oxidation, making them suitable for high-performance applications.

Sensor Development

Thiadiazole-based compounds are being investigated for their application in sensor technology due to their electronic properties. These materials can be utilized in the fabrication of sensors for detecting environmental pollutants or biological markers.

Case Studies

Mecanismo De Acción

The mechanism of action of (4-Methyl-1,2,3-thiadiazol-5-yl)(4-(6-(p-tolylamino)pyridazin-3-yl)piperazin-1-yl)methanone involves its interaction with various molecular targets. The thiadiazole ring is known to disrupt DNA replication processes, which can inhibit the growth of bacterial and cancer cells . The compound may also interact with enzymes and receptors involved in inflammatory pathways .

Comparación Con Compuestos Similares

Similar Compounds

1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and have similar biological activities.

Pyridazine Derivatives: These compounds share the pyridazine ring and are studied for their potential therapeutic applications.

Uniqueness

(4-Methyl-1,2,3-thiadiazol-5-yl)(4-(6-(p-tolylamino)pyridazin-3-yl)piperazin-1-yl)methanone is unique due to its combination of three different heterocyclic rings, which may confer distinct biological activities and chemical properties compared to other similar compounds .

Actividad Biológica

The compound (4-Methyl-1,2,3-thiadiazol-5-yl)(4-(6-(p-tolylamino)pyridazin-3-yl)piperazin-1-yl)methanone is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and related studies.

Chemical Structure and Properties

The compound features a 1,2,3-thiadiazole ring and a piperazine moiety linked to a pyridazine structure. The presence of these heterocycles is significant as they are often associated with various biological activities due to their ability to interact with biological targets.

Antimicrobial Activity

Research has shown that derivatives of thiadiazole compounds exhibit promising antimicrobial properties. For instance:

- Antifungal Activity : A study on novel pyrimidine derivatives that include a 1,3,4-thiadiazole skeleton demonstrated excellent antifungal activity against Botrytis cinerea and Phomopsis sp., with EC50 values lower than those of standard antifungal agents like pyrimethanil . This suggests that the thiadiazole moiety in our compound may also confer similar antifungal properties.

- Bacterial Inhibition : Another study focused on 4-methyl-1,2,3-thiadiazole derivatives indicated significant antimicrobial activity against Gram-positive bacteria. For instance, compound 15 from this series exhibited minimum inhibitory concentrations (MIC) ranging from 1.95 to 15.62 µg/mL against various strains, outperforming traditional antibiotics like nitrofurantoin .

The mechanisms underlying the biological activities of thiadiazole derivatives are multifaceted:

- Inhibition of Cell Wall Synthesis : Thiadiazole derivatives are believed to disrupt bacterial cell wall synthesis, leading to cell lysis.

- Interference with Metabolic Pathways : These compounds may inhibit key metabolic enzymes or pathways in pathogens, thereby reducing their viability.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to the structure of this compound:

Propiedades

IUPAC Name |

[4-[6-(4-methylanilino)pyridazin-3-yl]piperazin-1-yl]-(4-methylthiadiazol-5-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N7OS/c1-13-3-5-15(6-4-13)20-16-7-8-17(23-22-16)25-9-11-26(12-10-25)19(27)18-14(2)21-24-28-18/h3-8H,9-12H2,1-2H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUJQLQZSJOMFLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=C(N=NS4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N7OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.